molecular formula C9H4BrCl2N3 B6280211 4-(6-bromopyridin-3-yl)-2,6-dichloropyrimidine CAS No. 2089812-21-3

4-(6-bromopyridin-3-yl)-2,6-dichloropyrimidine

Cat. No.: B6280211
CAS No.: 2089812-21-3
M. Wt: 304.95 g/mol
InChI Key: HDVYJMWPDCIGNH-UHFFFAOYSA-N
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Description

4-(6-bromopyridin-3-yl)-2,6-dichloropyrimidine is a chemical compound that belongs to the class of pyrimidines and pyridines This compound is characterized by the presence of bromine and chlorine atoms attached to the pyridine and pyrimidine rings, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-bromopyridin-3-yl)-2,6-dichloropyrimidine typically involves the reaction of 6-bromopyridine-3-carbaldehyde with 2,6-dichloropyrimidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(6-bromopyridin-3-yl)-2,6-dichloropyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions to facilitate the coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines and pyridines, while coupling reactions can produce complex organic molecules with extended conjugation.

Scientific Research Applications

4-(6-bromopyridin-3-yl)-2,6-dichloropyrimidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 4-(6-bromopyridin-3-yl)-2,6-dichloropyrimidine involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(6-bromopyridin-3-yl)morpholine
  • (6-bromopyridin-3-yl)methanol
  • 4-((6-bromopyridin-3-yl)oxy)benzonitrile

Uniqueness

4-(6-bromopyridin-3-yl)-2,6-dichloropyrimidine is unique due to the presence of both bromine and chlorine atoms, which impart distinct chemical properties and reactivity

Properties

CAS No.

2089812-21-3

Molecular Formula

C9H4BrCl2N3

Molecular Weight

304.95 g/mol

IUPAC Name

4-(6-bromopyridin-3-yl)-2,6-dichloropyrimidine

InChI

InChI=1S/C9H4BrCl2N3/c10-7-2-1-5(4-13-7)6-3-8(11)15-9(12)14-6/h1-4H

InChI Key

HDVYJMWPDCIGNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C2=CC(=NC(=N2)Cl)Cl)Br

Purity

95

Origin of Product

United States

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